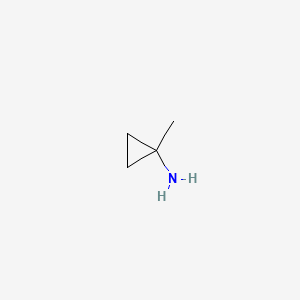

1-Methylcyclopropanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-4(5)2-3-4/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRXAWSAKJABKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469999 | |

| Record name | 1-METHYLCYCLOPROPANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22936-83-0 | |

| Record name | 1-Methylcyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22936-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-METHYLCYCLOPROPANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylcyclopropanamine: Synthesis, Properties, and Application

Executive Summary: 1-Methylcyclopropanamine is a valuable, yet sterically constrained, primary amine that has garnered significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure, conferred by the strained cyclopropane ring, offers a powerful tool for chemists to modulate the physicochemical properties of lead compounds, such as metabolic stability, lipophilicity, and receptor binding affinity. This guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and reactivity of this compound, with a particular focus on its application as a key building block in the development of advanced therapeutic agents, such as Poly (ADP-ribose) polymerase (PARP) inhibitors.

Introduction: The Strategic Value of the 1-Methylcyclopropylamine Motif

The cyclopropyl group is a well-established bioisostere for phenyl rings and other functional groups in drug design, prized for its ability to impart conformational rigidity and improve metabolic stability. When combined with a primary amine, as in the case of this compound, it creates a chiral or prochiral center with a unique spatial arrangement of substituents. The addition of the 1-methyl group further constrains the molecule, providing a fixed vector for the amino group that can be exploited for precise interactions within a biological target's binding pocket.

Cyclopropylamines, in general, are key components in a range of pharmacologically active compounds, including antidepressants and antiviral agents.[1] Their significance extends to agrochemicals, where they are used in herbicides and insecticides.[1] Specifically, the 1-methylcyclopropylamine scaffold has emerged as a critical component in the design of PARP inhibitors, a class of targeted cancer therapies.[1][2][3] These inhibitors function by exploiting a vulnerability in cancer cells with deficient DNA repair mechanisms, a concept known as synthetic lethality.[1]

Molecular Structure and Identification

This compound, with the chemical formula C₄H₉N, possesses a simple yet structurally significant architecture.[4] The molecule consists of a cyclopropane ring with a methyl group and an amino group attached to the same carbon atom (C1).

-

IUPAC Name: 1-methylcyclopropan-1-amine[4]

-

CAS Number: 22936-83-0[4]

-

Molecular Formula: C₄H₉N[4]

-

Molecular Weight: 71.12 g/mol [4]

-

SMILES: CC1(CC1)N[4]

-

InChIKey: VSRXAWSAKJABKW-UHFFFAOYSA-N[4]

The C1 carbon is a quaternary, non-stereogenic center. The strained nature of the cyclopropane ring, with internal C-C-C bond angles of approximately 60°, results in significant ring strain, which profoundly influences the molecule's reactivity.[1]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are dictated by its low molecular weight, the presence of a primary amine, and the compact cyclopropyl scaffold.

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 71.12 g/mol | [4] |

| Exact Mass | 71.0735 g/mol | [4] |

| Boiling Point | 60.9 ± 8.0 °C at 760 mmHg | [5] |

| Density | 0.9 ± 0.1 g/cm³ | [5] |

| Vapor Pressure | 189.5 ± 0.1 mmHg at 25°C | [5] |

| Index of Refraction | 1.467 | [5] |

| LogP | 0.24 | [5] |

| Topological Polar Surface Area | 26.02 Ų | [4] |

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following spectroscopic characteristics can be predicted.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple.

-

Methyl Protons (-CH₃): A singlet in the range of δ 1.0-1.5 ppm.

-

Amine Protons (-NH₂): A broad singlet, typically in the range of δ 1.0-3.0 ppm, whose chemical shift is dependent on concentration and solvent.

-

Cyclopropyl Protons (-CH₂-): The two methylene groups on the cyclopropane ring are diastereotopic. They are expected to appear as two distinct multiplets, likely complex due to geminal and vicinal coupling, in the upfield region of δ 0.2-0.8 ppm.[6]

-

-

¹³C NMR Spectroscopy:

-

Methyl Carbon (-CH₃): A signal in the range of δ 15-25 ppm.

-

Quaternary Carbon (C-NH₂): A signal in the range of δ 30-45 ppm.

-

Cyclopropyl Carbons (-CH₂-): A signal in the highly shielded region of δ 5-15 ppm.[7]

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A characteristic pair of medium-intensity peaks for the primary amine at approximately 3300-3400 cm⁻¹.

-

C-H Stretch: Signals just below 3000 cm⁻¹ for the methyl group and potentially just above 3000 cm⁻¹ for the cyclopropyl C-H bonds.

-

N-H Bend (Scissoring): A medium to strong band around 1590-1650 cm⁻¹.

-

C-N Stretch: A weak to medium band in the 1020-1250 cm⁻¹ region.[8]

-

-

Mass Spectrometry (Electron Ionization):

-

Molecular Ion (M⁺): A peak at m/z = 71.

-

Base Peak: Likely m/z = 56, corresponding to the loss of the methyl group ([M-15]⁺).

-

Other Fragments: Fragmentation of the cyclopropane ring can also be expected.[9]

-

Synthesis and Purification

The synthesis of this compound can be approached through several established organic transformations. A common and effective strategy involves a degradation reaction of a carboxylic acid derivative, such as the Hofmann rearrangement of an amide.

Retrosynthetic Analysis and Key Strategies

A logical retrosynthetic disconnection points to 1-methylcyclopropanecarboxamide as a direct precursor via the Hofmann rearrangement .[10][11] This reaction is advantageous as it is a well-established method for converting primary amides to primary amines with the loss of one carbon atom. The amide precursor, in turn, can be readily prepared from 1-methylcyclopropanecarboxylic acid, which is commercially available or can be synthesized.

Recommended Protocol: Hofmann Rearrangement of 1-Methylcyclopropanecarboxamide

This protocol describes a representative procedure for the synthesis of this compound. The Hofmann rearrangement involves the treatment of a primary amide with bromine in a basic aqueous solution.[10] The reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the primary amine.[12]

Step 1: Preparation of Sodium Hypobromite Solution

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, dissolve sodium hydroxide (e.g., 2.0 eq) in water.

-

Slowly add bromine (e.g., 1.05 eq) to the cold, stirring solution. The addition should be done dropwise, ensuring the temperature does not exceed 10 °C.

-

Continue stirring for 15-20 minutes at 0-5 °C until a clear, pale-yellow solution of sodium hypobromite is formed.

Step 2: Amide Addition and Rearrangement

-

To the freshly prepared sodium hypobromite solution, add 1-methylcyclopropanecarboxamide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 60-70 °C and maintain for 1-2 hours. The progress of the reaction can be monitored by TLC or GC-MS to confirm the disappearance of the starting amide.

Step 3: Isolation and Purification of this compound

-

Cool the reaction mixture to room temperature.

-

The product amine is volatile and can be isolated by steam distillation from the alkaline reaction mixture.

-

Alternatively, perform an extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure due to the low boiling point of the product.

-

Further purification can be achieved by fractional distillation.

Causality and Self-Validation: The choice of the Hofmann rearrangement is based on its reliability for this class of transformation.[10] The reaction is self-validating through characterization of the final product. Successful synthesis is confirmed by spectroscopic analysis (NMR, IR, MS) of the purified product, which should match the expected data outlined in Section 3.2. The disappearance of the amide carbonyl stretch in the IR spectrum and the appearance of the characteristic N-H stretches provide clear evidence of the conversion.

Chemical Reactivity and Handling

Reactivity Profile

The reactivity of this compound is dominated by two key features: the nucleophilicity of the primary amine and the inherent strain of the cyclopropane ring.

-

Nucleophilicity of the Amine: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a base. It readily reacts with electrophiles such as acyl chlorides, anhydrides, and aldehydes to form amides and imines, respectively.[13]

-

Ring Strain: The high degree of ring strain makes the cyclopropane ring susceptible to ring-opening reactions under certain conditions, particularly with electrophilic reagents or in the presence of transition metals. However, under standard conditions for amide coupling or reductive amination, the ring is generally stable.

Safe Handling and Storage

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.

-

Hazards: It is a highly flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be stored under an inert atmosphere (e.g., nitrogen or argon) as it may be air-sensitive.

Application in Medicinal Chemistry: A Case Study in PARP Inhibitors

A prominent application of the 1-methylcyclopropylamine moiety is in the design of PARP inhibitors for cancer therapy.[3] PARP enzymes are crucial for the repair of single-strand DNA breaks.[1] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient.[1] Inhibiting PARP in these cancer cells leads to an accumulation of unrepaired single-strand breaks, which collapse replication forks and create double-strand breaks. Without a functional homologous recombination pathway, the cell cannot repair this damage and undergoes apoptosis. This concept is known as synthetic lethality.

The 1-methylcyclopropylamine group often serves as a key pharmacophoric element that interacts with the active site of the PARP enzyme. Its rigid structure and the precise orientation of the amine's hydrogen bond donors can lead to high-affinity binding and potent inhibition.

Conclusion

This compound is a structurally unique and synthetically valuable building block. Its constrained conformation and the reactivity of its primary amine group make it a powerful tool for medicinal chemists. The successful application of this moiety in high-impact therapeutics like PARP inhibitors underscores its importance. A thorough understanding of its synthesis, particularly via robust methods like the Hofmann rearrangement, along with its physicochemical properties and handling requirements, is essential for researchers aiming to leverage its unique characteristics in the design of next-generation pharmaceuticals and other advanced chemical applications.

References

-

Chemsrc . This compound | CAS#:22936-83-0. [Link]

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 11651149, this compound. [Link]

-

NROChemistry . Hofmann Rearrangement: Mechanism & Examples. [Link]

-

National Center for Biotechnology Information . PubChemLite for C4H9N. [Link]

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 11029756, N-Methylcyclopropanamine. [Link]

-

ResearchGate . Synthesis and Characterization of (Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine. [Link]

-

S. Veena, et al . Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Future Journal of Pharmaceutical Sciences, 2021. [Link]

-

Organic Chemistry Data & Info . NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Wiley-VCH . 1 Rearrangement Reactions. [Link]

-

National Institute of Standards and Technology . 1-Methylcyclopropanemethanol in NIST Chemistry WebBook. [Link]

-

Wikipedia . Hofmann rearrangement. [Link]

-

Master Organic Chemistry . The Hofmann and Curtius Rearrangements. [Link]

-

Chemistry Steps . Hofmann Rearrangement. [Link]

-

Elsevier . Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Lord, C. J., & Ashworth, A . PARP inhibitors: Synthetic lethality in the clinic. Science, 2017. [Link]

-

National Institute of Standards and Technology . Cyclopropylamine in NIST Chemistry WebBook. [Link]

-

Rose, M., et al . Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. British Journal of Pharmacology, 2020. [Link]

-

OncLive . PARP1-Selective Inhibitors Generate Excitement in Solid Tumors. [Link]

-

Li, H., et al . The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. International Journal of Molecular Sciences, 2021. [Link]

-

National Institute of Standards and Technology . (Aminomethyl)cyclopropane in NIST Chemistry WebBook. [Link]

-

bioRxiv . Chemical inhibition of RPA gap protection sensitizes BRCA1-deficient cancers to PARP inhibition. [Link]

-

National Institute of Standards and Technology . 1-Propanamine, 2-methyl-N-(2-methylpropyl)- in NIST Chemistry WebBook. [Link]

-

Protheragen . Key Applications and Synthesis of 1-Phenylcyclopropanecarbonitrile (CAS 935-44-4). [Link]

Sources

- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. This compound | C4H9N | CID 11651149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:22936-83-0 | Chemsrc [chemsrc.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Cyclopropylamine [webbook.nist.gov]

- 9. 1-Methylcyclopropanemethanol [webbook.nist.gov]

- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 11. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 1-Methylcyclopropanamine and its Derivatives for Medicinal Chemistry Applications

Abstract

The 1-methylcyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate physicochemical properties, and provide a three-dimensional exit vector from flat aromatic structures. Its incorporation into drug candidates often leads to improved pharmacological profiles. This guide provides an in-depth technical overview of the principal synthetic strategies for accessing 1-methylcyclopropanamine and its diverse derivatives. We will explore key methodologies, including the Kulinkovich-Szymoniak reaction, functionalization of cyclopropanol intermediates, and classical cyclopropanation techniques. The discussion emphasizes the underlying mechanistic principles, experimental considerations, and the rationale behind procedural choices to empower researchers in drug discovery and development.

Chapter 1: The Strategic Importance of the 1-Methylcyclopropylamine Scaffold

The cyclopropyl group is far more than a simple saturated carbocycle; its significant ring strain (~27.5 kcal/mol) and unique electronic properties—often described as having partial sp² character—make it a powerful tool in drug design.[1] When combined with a geminal methyl and amine group, the resulting 1-methylcyclopropylamine scaffold offers several distinct advantages:

-

Metabolic Stability: The quaternary carbon atom is resistant to oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation), a common liability for many drug candidates. This can lead to improved pharmacokinetic profiles, including longer half-life and reduced metabolic clearance.

-

Conformational Rigidity: The rigid three-membered ring restricts the conformational freedom of the molecule, which can lock it into a bioactive conformation, thereby increasing potency and selectivity for its biological target.

-

Physicochemical Property Modulation: The introduction of this small, lipophilic group can fine-tune properties such as solubility, permeability, and pKa of the adjacent amine.

-

Novel Chemical Space: It serves as a bioisostere for other groups (like isopropyl or tert-butyl) while offering a distinct three-dimensional shape that can explore new interactions within a binding pocket.[2]

These benefits have led to the inclusion of this moiety in numerous clinically evaluated and approved drugs, highlighting its importance in the pharmaceutical industry.[3][4]

Chapter 2: Retrosynthetic Analysis & Key Synthetic Strategies

The synthesis of this compound derivatives can be approached from several distinct retrosynthetic viewpoints. The most common strategies involve either forming the cyclopropane ring at a key stage or starting with a pre-formed cyclopropane core and elaborating it to introduce the desired amine functionality.

Caption: Key retrosynthetic disconnections for this compound.

This guide will focus on the most robust and versatile of these methods, particularly those starting from nitriles and cyclopropanols, which offer broad substrate scope and scalability.

Chapter 3: The Kulinkovich-Szymoniak Reaction: A Direct Approach from Nitriles

One of the most powerful methods for the direct synthesis of primary cyclopropylamines is the Kulinkovich-Szymoniak reaction.[5] This reaction is a modification of the original Kulinkovich reaction, which synthesizes cyclopropanols from esters.[6][7] By using a nitrile as the substrate, the reaction yields a cyclopropylamine directly.

Mechanism & Rationale:

The core of the reaction involves the in-situ generation of a titanacyclopropane intermediate from a Grignard reagent (typically with a β-hydrogen, like EtMgBr) and a titanium(IV) alkoxide catalyst, such as Ti(OiPr)₄.[8] This highly reactive species acts as a 1,2-dicarbanion equivalent.

-

Titanacyclopropane Formation: Two equivalents of the Grignard reagent react with Ti(OiPr)₄. The resulting dialkyltitanium species undergoes rapid β-hydride elimination to form the reactive titanacyclopropane.[6]

-

Addition to Nitrile: The titanacyclopropane adds across the carbon-nitrogen triple bond of the nitrile substrate to form a five-membered azatitanacycle intermediate.

-

Lewis Acid-Mediated Hydrolysis: Crucially, in the Szymoniak modification, a Lewis acid (like BF₃·OEt₂) is added during the workup.[5] This step is critical for efficiently converting the azatitanacycle into the primary cyclopropylamine, preventing the formation of ketone byproducts that can occur under standard hydrolytic conditions.[5]

Caption: Simplified workflow of the Kulinkovich-Szymoniak reaction.

Detailed Experimental Protocol: Synthesis of 1-Arylcyclopropylamine

This protocol is adapted from the procedure described by Bertus and Szymoniak.[5]

Materials:

-

Aryl Cyanide (e.g., Benzonitrile) (1.0 eq)

-

Titanium(IV) isopropoxide, Ti(OiPr)₄ (1.2 eq)

-

Ethylmagnesium bromide, EtMgBr (3.0 M in Et₂O) (2.4 eq)

-

Boron trifluoride diethyl etherate, BF₃·OEt₂ (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous Sodium Hydroxide (1 M)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the aryl cyanide (10 mmol, 1.0 eq) and anhydrous THF (40 mL).

-

Catalyst Addition: Add Ti(OiPr)₄ (12 mmol, 1.2 eq) via syringe and cool the solution to -50 °C.

-

Grignard Addition: Add EtMgBr (24 mmol, 2.4 eq) dropwise over 30 minutes, maintaining the internal temperature below -45 °C. The solution will typically turn dark brown or black.

-

Reaction: Stir the reaction mixture at -45 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2 hours.

-

Lewis Acid Treatment: Cool the mixture to -78 °C and add BF₃·OEt₂ (12 mmol, 1.2 eq) dropwise. Stir for 30 minutes at -78 °C, then allow the mixture to warm to room temperature and stir for 1 hour.

-

Quenching & Workup: Carefully quench the reaction by the slow addition of 1 M NaOH (25 mL). Stir vigorously for 15 minutes.

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the primary 1-arylcyclopropylamine.

Chapter 4: Synthesis via Cyclopropanol Intermediates

An alternative and highly effective strategy involves the synthesis of a 1-methylcyclopropanol intermediate, which is then converted to the amine. This two-step approach offers flexibility and access to a wide range of derivatives.

Part A: Synthesis of 1-Methylcyclopropanol via the Kulinkovich Reaction

The standard Kulinkovich reaction is an excellent method for preparing 1-substituted cyclopropanols from esters.[6] Using methyl acetate as the substrate provides a direct route to 1-methylcyclopropanol.

Protocol: Synthesis of 1-Methylcyclopropanol

-

Reaction Setup: In a flame-dried flask under argon, dissolve methyl acetate (1.0 eq) in anhydrous THF.

-

Catalyst Addition: Add Ti(OiPr)₄ (1.1 eq) and cool the mixture to -20 °C.

-

Grignard Addition: Slowly add EtMgBr (2.2 eq) while maintaining the temperature.

-

Reaction & Workup: Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous NH₄Cl, extract with Et₂O, and purify via distillation or chromatography.

Part B: Conversion of Cyclopropanols to Cyclopropylamines

Once the cyclopropanol is obtained, the hydroxyl group can be converted to an amine through several methods. A recently developed, high-yielding method utilizes electrophilic zinc homoenolates.[9][10]

Mechanism & Rationale: In this elegant transformation, the cyclopropanol is treated with a zinc salt (e.g., Et₂Zn or ZnCl₂) and a base. This promotes a ring-opening to form a zinc homoenolate, which exists in equilibrium with an electrophilic β-zincio aldehyde/ketone intermediate.[9][10] This electrophilic species is then trapped in-situ by an amine nucleophile to form an iminium ion. Subsequent intramolecular ring-closure regenerates the cyclopropane ring, now bearing the amine substituent. This method is particularly noted for its high diastereoselectivity in producing trans-substituted cyclopropylamines.[10]

Protocol: Zinc-Mediated Amination of 1-Methylcyclopropanol

-

Reaction Setup: In a sealed tube under argon, combine 1-methylcyclopropanol (1.0 eq), the desired primary or secondary amine (1.2 eq), and ZnCl₂ (1.5 eq) in an anhydrous solvent like THF.

-

Reaction: Heat the mixture to 80-100 °C for 12-24 hours.

-

Workup: After cooling, quench the reaction with saturated aqueous NaHCO₃.

-

Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate. Purify the crude material by column chromatography.

Chapter 5: Classical Cyclopropanation and Asymmetric Approaches

While the Kulinkovich-type reactions are highly efficient, classical cyclopropanation methods like the Simmons-Smith reaction also provide a viable, albeit more indirect, route.[11]

Simmons-Smith Reaction: This method involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple (ICH₂ZnI).[12][13] To synthesize a 1-methylcyclopropylamine derivative, one would start with a suitably functionalized 2-substituted propene. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[14]

For example, cyclopropanation of 2-phenylpropene would yield 1-methyl-1-phenylcyclopropane. Subsequent functional group manipulations, such as nitration followed by reduction, would be required to install the amine, making this a multi-step process. The directing effect of allylic alcohols is a key feature of this reaction, where the zinc reagent coordinates to the hydroxyl group, directing the cyclopropanation to the syn face.[13][15]

Asymmetric Synthesis: Achieving enantiomerically pure this compound derivatives is of paramount importance for pharmaceutical applications. Several strategies exist:

-

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the cyclopropanation or subsequent functionalization steps.[16]

-

Asymmetric Catalysis: The use of chiral ligands with metal catalysts (e.g., in rhodium-catalyzed cyclopropanation with diazo compounds) can induce high levels of enantioselectivity.[17]

-

Resolution: Racemic mixtures of the final amine or key intermediates can be resolved using chiral acids or via chiral chromatography.

-

Chiral Substrates: Starting from enantiopure precursors, such as chiral N-sulfinyl ketimines, allows for diastereoselective cyclopropanation, where the stereochemistry is controlled by the existing chiral center.[18]

Chapter 6: Data Summary and Comparative Analysis

| Synthetic Method | Starting Material | Key Reagents | Typical Yield | Pros | Cons |

| Kulinkovich-Szymoniak | Nitrile | Ti(OiPr)₄, EtMgBr, BF₃·OEt₂ | 50-80% | Direct, one-pot synthesis of primary amines.[5] | Requires stoichiometric titanium; sensitive to moisture. |

| Kulinkovich + Amination | Ester | 1. Ti(OiPr)₄, EtMgBr2. ZnCl₂, Amine | 60-90% (2 steps) | Modular; high diastereoselectivity for trans products.[10] | Two distinct synthetic operations required. |

| Simmons-Smith | Alkene | CH₂I₂, Zn(Cu) or Et₂Zn | 40-70% (multi-step) | Stereospecific; tolerant of many functional groups.[15] | Indirect route requiring further functionalization. |

| Curtius Rearrangement | Carboxylic Acid | DPPA, alcohol, then hydrolysis | 50-75% (multi-step) | Well-established and reliable transformation.[11] | Involves potentially explosive azide intermediates. |

Chapter 7: Conclusion and Future Outlook

The synthesis of this compound and its derivatives is a well-developed field with several robust and versatile methods at the disposal of the medicinal chemist. The titanium-mediated Kulinkovich-Szymoniak reaction offers a highly efficient and direct route from readily available nitriles. Alternatively, the two-step sequence involving the formation and subsequent zinc-mediated amination of 1-methylcyclopropanol provides a modular and highly diastereoselective approach.

Future developments will likely focus on enhancing the enantioselectivity of these transformations through the design of novel chiral catalysts, expanding the substrate scope to include more complex and functionalized starting materials, and developing more sustainable, cost-effective processes suitable for large-scale manufacturing. As drug discovery continues to push the boundaries of chemical space, the strategic application of the 1-methylcyclopropylamine scaffold, enabled by these powerful synthetic methods, will undoubtedly continue to yield novel therapeutic agents with improved pharmacological properties.

References

-

Gardarsdottir H (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports. 08:230. [Link]

-

Gagnon, A., & Charette, A. B. (2012). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 112(9), 4831–4865. [Link]

-

Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792-1793. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). Kulinkovich Cyclopropanation. Reagent Guides. [Link]

-

Mills, L. R., Barrera Arbelaez, L. M., & Rousseaux, S. A. L. (2017). Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines. Journal of the American Chemical Society, 139(33), 11357–11360. [Link]

-

Mills, L. R., Barrera Arbelaez, L. M., & Rousseaux, S. A. L. (2017). Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines. Journal of the American Chemical Society, 139(33), 11357–11360. [Link]

-

Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Kulinkovich reaction. [Link]

-

Rousseaux, S. A. L., et al. (n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto T-Space Repository. [Link]

-

ResearchGate. (n.d.). Synthesis of cyclopropylamines from cyclopropanols and amines. [Link]

-

Wang, Z., et al. (2023). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. Angewandte Chemie International Edition, 62(1), e202211646. [Link]

-

OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Simmons–Smith reaction. [Link]

-

Kumar, A., & Kumar, V. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 26(23), 7243. [Link]

-

De Kimpe, N., & Tehrani, K. A. (2006). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Current Organic Chemistry, 10(10), 1165-1196. [Link]

-

Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

-

Eastman Chemical Company. (2001). Process for the preparation of alkyl 1-methylcyclopropanecarboxylate. U.S. Patent 6,255,520. [Link]

-

Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Retrieved from [Link]

-

Rousseaux, S. A. L., et al. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Methylcyclopropylamine HCl in API Synthesis - Price & Supply Insights. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

- Stauffer Chemical Company. (1986). Process for the manufacture of cyclopropylamine. U.S.

- Shanghai Institute of Organic Chemistry, Chinese Academy of Sciences. (2015). Method for preparing 1-methyl cyclopropane carboxylic acid.

-

Bull, S. D., et al. (2001). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications, (16), 1466-1467. [Link]

-

De Kimpe, N., et al. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters, 9(2), 187-190. [Link]

-

Qingdao Lunuo New Energy Co., Ltd. (2010). Method for preparing 1-methylcyclopropene. Chinese Patent CN101747146A. [Link]

-

Rousseaux, S. A. L., et al. (2018). Zinc Mediated Synthesis of Cyclopropylamines. University of Toronto T-Space Repository. [Link]

-

Bull, S. D., et al. (2003). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Organic & Biomolecular Chemistry, 1(14), 2531-2542. [Link]

-

Golec, B., & Mlynarski, J. (2020). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 25(1), 196. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. nbinno.com [nbinno.com]

- 5. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 6. Kulinkovich Reaction [organic-chemistry.org]

- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 8. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. orgosolver.com [orgosolver.com]

- 13. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methylcyclopropanamine: A Privileged Scaffold in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 1-methylcyclopropanamine, a cornerstone building block for researchers, scientists, and drug development professionals. We will delve into its nomenclature, synthesis, chemical properties, and its significant role in medicinal chemistry, particularly as a key pharmacophore in the inhibition of Lysine-specific Demethylase 1 (LSD1).

Core Identification: CAS Number and Nomenclature

This compound is a small, yet structurally significant, organic compound that has garnered considerable attention in the field of medicinal chemistry.[1] Its unique three-membered ring imparts a high degree of strain, influencing its reactivity and conformational properties.[1]

Chemical Structure and Identification:

| Identifier | Value | Source |

| IUPAC Name | 1-methylcyclopropan-1-amine | [2] |

| CAS Number | 22936-83-0 | [2] |

| Molecular Formula | C₄H₉N | [2] |

| Molecular Weight | 71.12 g/mol | [2] |

| Synonyms | 1-Methyl-1-cyclopropanamine, 1-methylcyclopropylamine, (1-Methylcyclopropyl)amine | [2] |

The compound is often utilized in its more stable hydrochloride salt form for easier handling and storage.

| Identifier | Value | Source |

| Product Name | This compound hydrochloride | [3] |

| CAS Number | 88887-87-0 | [3] |

| Molecular Formula | C₄H₁₀ClN | |

| Molecular Weight | 107.58 g/mol | [3] |

| Synonyms | 1-Methylcyclopropanaminium chloride, 1-Methylcyclopropylamine HCl |

Synthesis and Spectroscopic Characterization

The synthesis of cyclopropylamines has been a subject of extensive research, with various methods developed to access this valuable structural motif.[4] These methods often leverage classical cyclopropanation reactions or novel metal-catalyzed approaches.[4]

General Synthetic Strategies

The synthesis of this compound can be approached through several established routes for cyclopropylamine synthesis, including:

-

The Curtius Rearrangement: A widely used method that involves the thermal or photochemical rearrangement of an acyl azide, derived from the corresponding carboxylic acid, to an isocyanate, which is then hydrolyzed to the amine.[4]

-

Reductive Amination: The reaction of a cyclopropyl ketone with an amine in the presence of a reducing agent. For the synthesis of 1-cyclopropyl-2-methylpropan-1-amine hydrochloride, a related compound, cyclopropyl isopropyl ketone is reacted with ammonium acetate and sodium cyanoborohydride.[5]

-

Kulinkovich Reaction: This method can be applied to amides and nitriles to form the aminocyclopropane moiety.[4]

A scalable synthetic method for producing non-racemic 1-cyclopropyl alkyl-1-amines has been developed using inexpensive starting materials like cyclopropyl methyl ketone.[6]

Spectroscopic Data

Definitive characterization of this compound is achieved through standard spectroscopic techniques. While a specific, publicly available spectrum for this compound is not readily found, the expected spectral features can be predicted based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and complex multiplets for the cyclopropyl methylene protons. The chemical shifts of protons on a cyclopropane ring are typically found in the upfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum would feature a quaternary carbon signal for the carbon attached to the methyl and amino groups, a signal for the methyl carbon, and a signal for the two equivalent methylene carbons of the cyclopropane ring.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would be characteristic of the cyclopropylamine structure. PubChemLite provides predicted collision cross-section values for various adducts of this compound, which can aid in its identification.[7]

Chemical Reactivity and Handling

The strained three-membered ring of this compound dictates its chemical reactivity.[1] This strain enhances its utility as a synthetic intermediate, particularly in ring-opening or cycloaddition reactions.[4]

Key Reactions

The amine functionality allows for a wide range of chemical transformations, including:

-

N-alkylation and N-acylation: The primary amine can be readily functionalized to introduce various substituents.

-

Salt formation: As a base, it reacts with acids to form stable salts, such as the hydrochloride salt.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It is harmful if swallowed and causes severe skin burns and eye damage.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[8][9] It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[9] The hydrochloride salt is a solid and should be handled with similar precautions, taking care to avoid dust formation.[8]

Application in Drug Discovery: A Focus on LSD1 Inhibition

The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry due to its unique conformational rigidity and metabolic stability.[10] This has led to its incorporation into a wide range of therapeutic agents.[1][10]

Mechanism of Action as an LSD1 Inhibitor

Lysine-specific Demethylase 1 (LSD1) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in gene expression by demethylating histones.[11][12] Overexpression of LSD1 has been implicated in various cancers, making it an attractive target for drug development.[12]

Cyclopropylamine-containing molecules, such as the clinically used antidepressant trans-2-phenylcyclopropylamine (tranylcypromine), have been found to be potent inhibitors of LSD1.[11] The mechanism of inhibition involves the formation of a covalent adduct between the cyclopropylamine moiety and the FAD cofactor of the enzyme.[11][13] This irreversible inhibition leads to the modulation of gene expression.

Caption: Mechanism of LSD1 inhibition by a this compound derivative.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have been conducted to optimize the potency and selectivity of cyclopropylamine-based LSD1 inhibitors.[13][14] These studies explore how modifications to the cyclopropylamine scaffold and its substituents affect the inhibitory activity against LSD1 and related monoamine oxidases (MAO).[14]

The development of novel and selective LSD1 inhibitors is an active area of research, with a focus on improving their therapeutic potential for treating cancer and other diseases.[15]

Conclusion

This compound is a versatile and valuable building block in modern drug discovery. Its unique structural and electronic properties, coupled with its role as a key pharmacophore in LSD1 inhibitors, underscore its importance for medicinal chemists. A thorough understanding of its synthesis, reactivity, and biological activity is crucial for leveraging its full potential in the development of next-generation therapeutics.

References

-

Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

-

Binda, C., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry, 46(29), 8416–8425. [Link]

-

Speranzini, V., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLOS ONE, 12(2), e0171353. [Link]

-

Capot Chemical. (2025). MSDS of N-methylcyclopropanamine hydrochloride (1:1). Capot Chemical. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Royal Society of Chemistry. [Link]

-

Faust, R. (2015). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 115(17), 8949–8978. [Link]

-

ResearchGate. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. ResearchGate. [Link]

-

Tilstam, U., et al. (2011). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 54(17), 5333–5347. [Link]

-

Akdoğan, E. D., Erman, B., & Yelekçi, K. (2013). In silico design of novel and highly selective lysine-specific histone demethylase inhibitors. Turkish Journal of Chemistry, 37, 469-481. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Schmitt, M. L., et al. (2013). Non-peptidic propargylamines as inhibitors of lysine specific demethylase 1 (LSD1) with cellular activity. Journal of Medicinal Chemistry, 56(18), 7334–7342. [Link]

-

Chemsrc. (2025). This compound | CAS#:22936-83-0. Chemsrc. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

ResearchGate. (n.d.). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). ResearchGate. [Link]

-

PubChemLite. (n.d.). This compound (C4H9N). PubChemLite. [Link]

- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

National Center for Biotechnology Information. (n.d.). N-Methylcyclopropanamine. PubChem. [Link]

- Google Patents. (n.d.). US3711549A - Process for manufacturing cyclopropylamine.

-

National Center for Biotechnology Information. (n.d.). (1R,2R)-2-methylcyclopropan-1-amine. PubChem. [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000898). Human Metabolome Database. [Link]

-

Aob, A., et al. (2018). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 107(11), 2849–2857. [Link]

-

Khan, I., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy, 15, 1299–1313. [Link]

-

Papakyriakou, A., et al. (2020). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 25(5), 1169. [Link]

-

Nath, K., et al. (2023). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. RSC Advances, 13(28), 19185–19191. [Link]

-

Pharmaceutical Technology. (n.d.). Synthesis of Building Blocks for Drug Design Programmes. Pharmaceutical Technology. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. This compound | C4H9N | CID 11651149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride 95% | CAS: 88887-87-0 | AChemBlock [achemblock.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-cyclopropyl-2-methylpropan-1-amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 7. PubChemLite - this compound (C4H9N) [pubchemlite.lcsb.uni.lu]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Non-peptidic propargylamines as inhibitors of lysine specific demethylase 1 (LSD1) with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.plos.org [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]

Spectroscopic Profile of 1-Methylcyclopropanamine: A Technical Guide for Researchers

Abstract

1-Methylcyclopropanamine, a fascinating molecule incorporating a strained cyclopropyl ring and a primary amine, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. By delving into the theoretical underpinnings and practical considerations of these techniques, this document aims to equip researchers, scientists, and drug development professionals with the essential knowledge for the unambiguous identification and characterization of this compound. We will explore predicted spectral data, drawing comparisons with related structures to provide a comprehensive understanding of its spectroscopic behavior.

Introduction: The Significance of this compound

The cyclopropylamine moiety is a valuable pharmacophore in medicinal chemistry, known for its ability to impart unique conformational constraints and metabolic stability to drug candidates. This compound, as a substituted derivative, offers an intriguing scaffold for the design of novel therapeutics. Its compact and rigid structure, combined with the reactivity of the primary amine, makes it a versatile building block in organic synthesis.

Accurate spectroscopic characterization is the cornerstone of chemical research and development. It provides irrefutable evidence of molecular structure, purity, and conformation. For a molecule like this compound, where the strained three-membered ring can influence electronic environments in non-intuitive ways, a thorough understanding of its NMR, IR, and MS data is paramount. This guide will serve as a detailed reference for interpreting the spectroscopic data of this important chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can glean detailed information about the connectivity and chemical environment of atoms.

Theoretical Principles of NMR for this compound

The carbon and proton nuclei within this compound possess a quantum mechanical property called spin. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required is highly sensitive to the local electronic environment of the nucleus. This phenomenon, known as the chemical shift (δ), is the foundation of NMR spectroscopy.

Furthermore, the spins of neighboring nuclei can influence each other through a process called spin-spin coupling. This results in the splitting of NMR signals into multiplets, providing valuable information about the number of adjacent protons.

Predicted ¹H NMR Spectrum

While a publicly available experimental spectrum is not readily accessible, we can predict the ¹H NMR spectrum of this compound based on established principles and data from similar structures.

Expected Chemical Shifts and Multiplicities:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ | ~1.1 | Singlet | 3H | The methyl protons are attached to a quaternary carbon and have no adjacent protons, resulting in a singlet. The chemical shift is in the typical range for a methyl group on a saturated carbon. |

| -NH₂ | ~1.5 (variable) | Broad Singlet | 2H | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. The signal is often broad. |

| Cyclopropyl CH₂ | ~0.4-0.8 | Multiplets | 4H | The diastereotopic methylene protons of the cyclopropane ring are expected to appear at unusually high field due to the ring current effect of the strained ring. They will likely exhibit complex splitting patterns due to geminal and cis/trans vicinal coupling. |

Diagram: Molecular Structure and Proton Environments

Caption: Structure of this compound showing distinct proton environments.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Quaternary C | ~30-40 | The quaternary carbon of the cyclopropane ring, bonded to the methyl and amino groups, will be downfield compared to the other ring carbons. |

| -CH₃ | ~20-25 | A typical chemical shift for a methyl group attached to a quaternary carbon. |

| Cyclopropyl CH₂ | ~10-15 | The methylene carbons of the cyclopropane ring are expected to be significantly shielded due to the ring strain, appearing at a high field. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile amine protons.

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

-

Longer acquisition times or a greater number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Fourier transform the acquired free induction decay (FID) data. Phase the resulting spectrum and perform baseline correction. Reference the chemical shifts to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Diagram: NMR Experimental Workflow

Caption: A streamlined workflow for acquiring and analyzing NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes.

Theoretical Principles of IR Spectroscopy

The chemical bonds in this compound can be thought of as springs that vibrate at specific frequencies. When the frequency of incident infrared radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, leading to a peak in the IR spectrum. The position, intensity, and shape of these absorption bands are characteristic of the functional groups present.

Predicted IR Spectrum

Based on the functional groups in this compound, we can predict the key absorption bands in its IR spectrum.

Expected Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amine) | 3300-3500 | Medium | Symmetric and Asymmetric Stretching (often a doublet for primary amines) |

| C-H (Alkyl) | 2850-3000 | Medium-Strong | Stretching |

| C-H (Cyclopropyl) | ~3050 | Medium-Weak | Stretching (characteristic of C-H bonds on a strained ring) |

| N-H (Amine) | 1590-1650 | Medium | Scissoring (Bending) |

| C-N | 1000-1250 | Medium | Stretching |

Experimental Protocol for IR Spectroscopy

Acquiring an IR spectrum is a relatively straightforward process.

Step-by-Step Methodology:

-

Sample Preparation:

-

Neat Liquid: If this compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): If the sample is a solid salt (e.g., hydrochloride), grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the salt plates/KBr pellet) to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

-

Data Analysis: The resulting spectrum will show percentage transmittance versus wavenumber. Identify the key absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Theoretical Principles of Mass Spectrometry

In a mass spectrometer, a sample is first vaporized and then ionized, typically by bombarding it with a beam of high-energy electrons (Electron Ionization, EI). This process removes an electron from the molecule, forming a positively charged molecular ion (M⁺•). The molecular ion is often unstable and can fragment into smaller, charged daughter ions and neutral radicals. The mass spectrometer then separates these ions based on their m/z ratio and detects them.

Predicted Mass Spectrum

The predicted mass spectrum of this compound (Molecular Weight: 71.12 g/mol ) would show a molecular ion peak and several fragment ions.[1]

Expected Molecular Ion and Fragments:

| m/z | Ion | Rationale for Formation |

| 71 | [C₄H₉N]⁺• | Molecular Ion (M⁺•) |

| 56 | [C₃H₆N]⁺ | Loss of a methyl radical (•CH₃) via alpha-cleavage, a common fragmentation pathway for amines. |

| 43 | [C₂H₅N]⁺ | Cleavage of the cyclopropane ring. |

| 41 | [C₃H₅]⁺ | Loss of the amino and methyl groups. |

Diagram: Key Fragmentation Pathway of this compound

Caption: Alpha-cleavage is a dominant fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound, a direct insertion probe or gas chromatography (GC) inlet can be used.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the characterization of this compound. While experimental data is not always readily available in public domains, a thorough understanding of spectroscopic principles allows for accurate prediction and interpretation. ¹H and ¹³C NMR reveal the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine and cyclopropyl), and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. This guide serves as a foundational resource for scientists working with this versatile molecule, enabling confident structural verification and paving the way for its application in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. This compound. [Link]

-

PubChemLite. This compound (C4H9N). [Link]

Sources

An In-Depth Technical Guide to the Stability and Reactivity of the Cyclopropane Ring in 1-Methylcyclopropanamine

Abstract

The cyclopropane motif, a three-membered carbocycle, is a cornerstone in modern medicinal chemistry, valued for its ability to confer metabolic stability, conformational rigidity, and unique electronic properties to bioactive molecules.[1][2] 1-Methylcyclopropanamine, which features both a methyl and an amino group on the same carbon, serves as an exemplary case study for understanding the delicate interplay between inherent ring strain and the electronic influence of substituents. This guide provides a comprehensive analysis of the stability and reactivity of its cyclopropane ring. We will explore the foundational principles of ring strain and bonding, dissect the electronic contributions of the geminal substituents, and delineate the primary mechanistic pathways governing its reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of substituted cyclopropanes in their work.

The Unique Nature of the Cyclopropane Ring

The Concept of Ring Strain

The cyclopropane ring is the quintessential example of a strained molecule. Its instability relative to an acyclic analogue (propane) is primarily due to two factors:

-

Angle Strain: The internal C-C-C bond angles are compressed to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. This compression leads to poor orbital overlap and high potential energy.[3]

-

Torsional Strain: The C-H bonds on adjacent carbon atoms are in an eclipsed conformation, creating steric repulsion and further increasing the molecule's energy.[4]

The total ring strain for unsubstituted cyclopropane is approximately 27.6 kcal/mol (115 kJ/mol), a substantial energy reservoir that serves as the thermodynamic driving force for ring-opening reactions.[4][5][6]

Bonding in Cyclopropane: The Walsh Orbital Model

To accommodate the 60° bond angles, the carbon atoms in cyclopropane utilize a modified hybridization. The C-C sigma bonds are formed from orbitals with more p-character than typical sp³ orbitals, while the C-H bonds have correspondingly more s-character.[4] This re-hybridization results in the C-C bonding orbitals pointing outward from the ring's center, creating what are often referred to as "bent" or "banana bonds".[7] According to the Walsh orbital model, this bonding arrangement imparts a degree of π-character to the C-C bonds, making the cyclopropane ring behave, in some reactions, like a C=C double bond.[3]

Consequences of Strain: Thermodynamic Instability vs. Kinetic Stability

While the high strain energy makes cyclopropanes thermodynamically unstable, their C-C sigma bonds are still strong enough to render them kinetically stable under standard conditions.[8][9] The ring does not spontaneously open; an activation barrier must be overcome. This cleavage is typically initiated by reagents that can interact with the unique electronics of the ring, such as electrophiles, transition metals, or radicals.[9][10]

Structural and Electronic Properties of this compound

Molecular Architecture

This compound (C₄H₉N) features a cyclopropane ring substituted with both a methyl group and a primary amine on the same carbon atom (C1).[11][12] This geminal substitution pattern creates a quaternary carbon center, which has profound implications for the ring's reactivity, particularly in the context of carbocation formation during ring-opening.

The Influence of Geminal Substituents

The stability and reactivity of the cyclopropane ring are modulated by its substituents. In this compound, both groups are electron-donating in nature.

-

The Electron-Donating Methyl Group: The methyl group acts as a weak electron-donating group (EDG) through hyperconjugation, pushing electron density into the ring system. This has a minor stabilizing effect on the ring itself but can significantly stabilize adjacent positive charges, a key factor in reaction mechanisms.[13]

-

The Dual Role of the Amino Group: The primary amine is a powerful modulator of the ring's properties.

-

Basicity: The lone pair on the nitrogen atom makes the amine a Brønsted-Lowry base. Under acidic conditions, it will be readily protonated to form an ammonium ion (-NH₃⁺).

-

Electron Donation: When unprotonated, the nitrogen lone pair can donate electron density to the ring, influencing its electronic character.

-

Nucleophilicity: The lone pair also makes the amine group a potent nucleophile, capable of reacting with external electrophiles.[14]

-

The presence of two donating groups on the same carbon polarizes the distal C-C bond, making it the most electron-rich and often the site of initial electrophilic attack.

Stability Analysis

Thermodynamic Considerations: Quantifying Strain Energy

The strain energy of substituted cyclopropanes can be influenced by the nature of the substituents. While the parent cyclopropane has a strain energy of ~115 kJ/mol, studies on methyl-substituted cyclopropanes show values ranging from 117.0 kJ/mol for 1,1-dimethylcyclopropane to 146.1 kJ/mol for hexamethylcyclopropane.[7][15] The gem-disubstituted pattern in this compound is expected to have a strain energy similar to that of 1,1-dimethylcyclopropane, suggesting the substituents do not dramatically increase the inherent ring strain.

| Compound | Strain Energy (kcal/mol) | Strain Energy (kJ/mol) | Reference |

| Cyclopropane | 27.6 | ~115 | [4][5] |

| Methylcyclopropane | 29.8 | ~125 | [13] |

| 1,1-Dimethylcyclopropane | 28.0 | 117.0 | [7][15] |

Reactivity and Mechanistic Pathways

General Principles of Cyclopropane Ring-Opening

The high ring strain is the thermodynamic driving force for ring-opening reactions, which generally proceed via one of three major pathways, depending on the substrate and reagents.

Caption: General mechanistic pathways for cyclopropane ring cleavage.

Electrophilic Ring-Opening (Acid-Catalyzed)

For this compound, the most significant reaction pathway involves electrophilic attack, particularly under acidic conditions. The mechanism proceeds via the cleavage of a C-C bond to form a stable carbocation intermediate.

-

Protonation: While the amine is the most basic site, its protonation creates an electron-withdrawing -NH₃⁺ group, which would destabilize an adjacent carbocation. Therefore, the productive pathway for ring-opening involves the direct protonation of a C-C bond of the cyclopropane ring (an A-SE2 mechanism).[10] This attack occurs at the C2-C3 bond, which is polarized by the two electron-donating groups at C1.

-

Ring-Opening: The protonated ring opens to relieve strain. The cleavage is regioselective, breaking the C2-C3 bond to form the most stable possible carbocation. In this case, a tertiary carbocation is formed at C1, stabilized by both the methyl group and the adjacent (protonated) amine.

-

Nucleophilic Trapping: The resulting carbocation is then rapidly trapped by a nucleophile present in the medium (e.g., H₂O, Cl⁻), yielding the final ring-opened product.

Caption: Key steps in the acid-catalyzed ring-opening of this compound.

Reactivity with Nucleophiles

Standard cyclopropanes are generally unreactive toward nucleophiles. Significant reactivity requires the presence of both an electron-donating group (D) and an electron-accepting group (A) on the ring, creating a "push-pull" system that polarizes and weakens a C-C bond.[16][17][18] Since this compound possesses two electron-donating groups (methyl and amino), it is not a classic "donor-acceptor" cyclopropane and is therefore not susceptible to direct nucleophilic ring-opening.

Activation towards nucleophilic attack would require chemical modification, such as converting the amine into a good leaving group (e.g., via diazotization to form a diazonium salt), which is a synthetically complex proposition.

Radical-Mediated Ring-Opening

The cyclopropane ring can be opened by radical species.[9] This pathway typically involves the addition of an external radical to the ring, leading to a cyclopropylcarbinyl radical, which rapidly rearranges to a more stable, open-chain homoallylic radical. This pathway is less common for simple aminocyclopropanes but is a viable consideration in the presence of radical initiators.

Experimental Protocols and Considerations

Synthesis of this compound

The synthesis of this compound often starts from precursors like 1-methylcyclopropanecarboxylic acid or its derivatives. A common laboratory-scale approach involves the Hofmann or Curtius rearrangement of 1-methylcyclopropanecarboxamide.

Protocol: Synthesis via Curtius Rearrangement

-

Acid Chloride Formation: To a solution of 1-methylcyclopropanecarboxylic acid (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM), add oxalyl chloride (1.2 eq.) and a catalytic amount of DMF at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.

-

Azide Formation: Dissolve the crude acid chloride in acetone and cool to 0 °C. Add a solution of sodium azide (1.5 eq.) in water dropwise, maintaining the temperature below 10 °C. Stir vigorously for 1 hour.

-

Rearrangement & Trapping: Extract the acyl azide into toluene. Gently heat the toluene solution to 80-90 °C. The acyl azide will undergo rearrangement to an isocyanate with the evolution of N₂ gas. After the rearrangement is complete, add tert-butanol to trap the isocyanate as a Boc-protected amine.

-

Deprotection: Add a strong acid, such as HCl in dioxane or trifluoroacetic acid (TFA) in DCM, to the Boc-protected amine. Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).

-

Workup: Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the free amine, this compound, with an organic solvent. Dry the organic layer and concentrate to yield the product.

Significance in Medicinal Chemistry and Drug Development

The Cyclopropylamine Moiety as a Privileged Pharmacophore

The cyclopropylamine scaffold is frequently incorporated into drug candidates to enhance their pharmacological properties.[19] The rigid three-membered ring acts as a "conformationally restricted" analogue of a larger, more flexible alkyl group. This rigidity can lock the amine substituent into a specific orientation, leading to improved binding affinity and selectivity for its biological target.[1]

Case Studies

-

Monoamine Oxidase Inhibitors (MAOIs): The classic MAOI drug, tranylcypromine, features a cyclopropylamine core. The strained ring is crucial for the mechanism-based inactivation of the monoamine oxidase enzyme.

-

LSD1 Inhibitors: More recently, functionalized cyclopropanamines have been developed as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important target in oncology and CNS disorders.[20] The cyclopropylamine moiety mimics the protonated lysine side chain, allowing it to bind to the enzyme's active site.

Advantages Conferred: Metabolic Stability and Lipophilicity

The cyclopropyl group is generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to isopropyl or tert-butyl groups.[2] This can increase the half-life and oral bioavailability of a drug. Furthermore, the introduction of a cyclopropane ring increases the lipophilicity of a molecule, which can aid its transport across biological membranes.

Conclusion

The cyclopropane ring in this compound is a fascinating chemical entity defined by a paradox: it is thermodynamically unstable due to high ring strain, yet kinetically stable enough to be a valuable building block. Its reactivity is dominated by electrophile-initiated ring-opening, which proceeds through a stable tertiary carbocation intermediate. The geminal methyl and amino substituents are not merely passive decorations; they actively control the ring's electronic properties and dictate the regiochemical outcome of its reactions. A thorough understanding of this interplay between strain, electronics, and reaction mechanism is crucial for scientists aiming to harness the unique and powerful properties of cyclopropylamines in the design of next-generation therapeutics.

References

-

Khursan, S. L., & Akhmetshina, E. S. (2021). Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. The Journal of Physical Chemistry A, 125(35), 7758–7770. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11651149, this compound. Retrieved from [Link]

-

Bach, R. D., & Dmitrenko, O. (2004). The effect of carbonyl substitution on the strain energy of small ring compounds and their six-member ring reference compounds. The Journal of Organic Chemistry, 69(12), 4333–4341. [Link]

-

Khursan, S. L., & Akhmetshina, E. S. (2021). Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. ACS Publications. [Link]

-

Bach, R. D., & Lupu, A. N. (2005). Strain Energy of Small Ring Hydrocarbons. Influence of C−H Bond Dissociation Energies. Journal of the American Chemical Society, 127(31), 10939–10946. [Link]

-

Ashenhurst, J. (2014). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

-

Christoph, G. G., & Wiberg, K. B. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1121–1150. [Link]

-

Chemsrc. (n.d.). This compound | CAS#:22936-83-0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11029756, N-Methylcyclopropanamine. Retrieved from [Link]

-

Waser, J., & De Simone, F. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(13), 6318–6388. [Link]

-

ResearchGate. (n.d.). Cyclopropane ring-opening with amine. [Diagram]. Retrieved from [Link]

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. [Link]

- Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

-